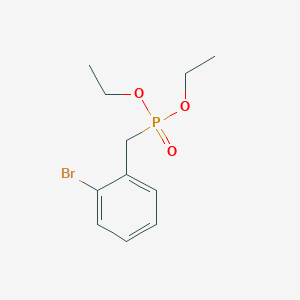

Diethyl 2-bromobenzylphosphonate

Descripción general

Descripción

Diethyl 2-bromobenzylphosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonate group attached to an aromatic ring that carries a bromine atom. The interest in such compounds is due to their utility in various chemical reactions and potential applications in material science, medicinal chemistry, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of diethyl 2-bromobenzylphosphonate derivatives can be achieved through different routes. One method involves the reaction of O,O'-Diethyl α-lithiomethylphosphonate with organic dihalides, which can lead to the formation of compounds like diethyl benzylphosphonates . Another approach is the bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids, which provides a facile route to diethyl arylethynylphosphonates . Additionally, controlled monohalogenation of phosphonates has been developed as a new route to synthesize pure α-monohalogenated diethyl benzylphosphonates .

Molecular Structure Analysis

The molecular structure of diethyl 2-bromobenzylphosphonate-related compounds can be complex, as seen in the tetrameric nickel(II) complex with diethyl 1-hydroxyiminobenzylphosphonate. In this complex, the diethyl 1-hydroxyiminobenzylphosphonate acts as a chelating ligand, coordinating with nickel ions to form a tetrameric structure .

Chemical Reactions Analysis

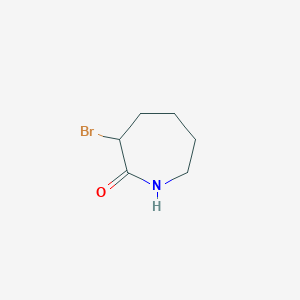

Diethyl 2-bromobenzylphosphonate and its derivatives participate in various chemical reactions. For instance, diethyl bromodifluoromethylphosphonate, a related compound, is used as a difluorocarbene precursor for the difluoromethylation of phenols and thiophenols . The enzymatic resolution of 3-bromo-cyclohept-2-enol has been applied to determine the absolute configuration of diethyl (3-hydroxy-cyclohept-1-enyl)phosphonate, showcasing the chiral nature of some of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 2-bromobenzylphosphonate derivatives are influenced by their molecular structure. For example, the tetrameric nickel(II) complex mentioned earlier exhibits octahedral coordination and contains bridging hydroxyl groups, which could affect its solubility and reactivity . The reactivity of these compounds is also highlighted in the synthesis of metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, where the major metabolic pathway involves the mono-hydrolysis of the diethyl phosphonate .

Aplicaciones Científicas De Investigación

Synthesis and Anti-Platelet Aggregation Activity

Diethyl 2-bromobenzylphosphonate serves as a crucial precursor in the synthesis of substituted (E)-1,2-diarylethene compounds, which have been evaluated for their anti-platelet aggregation activities. This research highlighted the potential of these compounds as new candidates for anti-platelet aggregation agents, with certain compounds demonstrating potent activities. The structural confirmation of these synthesized compounds was achieved through various methods, including 1H NMR, IR, and MS, underscoring the compound's significance in medicinal chemistry research (C. Guohua, 2010).

Hybrid Organic-Inorganic Materials Synthesis

The compound has also been utilized in the synthesis of mixed metal-phosphonate materials, which exhibit a layered structure. These materials, synthesized using esters of diethyl 2-bromobenzylphosphonate, could offer hybrid organic-inorganic materials with improved thermal stability and larger porosity compared to traditional materials. This application demonstrates the compound's utility in creating advanced materials with potential industrial applications (B. Moreau, P. Jaffrès, D. Villemin, 2002).

Antimalarial Drug Synthesis

Another significant application of diethyl 2-bromobenzylphosphonate is in the synthesis of the antimalarial drug FR900098. The compound was used as a starting material in a synthetic route involving the nitroso-ene reaction, highlighting its role in the development of life-saving medications. This synthesis approach simplifies the preparative scheme and emphasizes the compound's versatility in pharmaceutical synthesis (A. Fokin et al., 2007).

Facile Route to Arylethynylphosphonates

Diethyl 2-bromobenzylphosphonate has been used in bromodecarboxylation reactions to produce (Z)-2-aryl-1-bromovinyl-phosphonates, which are useful for the synthesis of arylethynylphosphonates. This application showcases the compound's utility in organic synthesis, providing a facile route to valuable chemical intermediates (H. Krawczyk, Ł. Albrecht, 2007).

Multicatalytic Synthesis Approach

Moreover, diethyl 2-bromobenzylphosphonate has facilitated a tandem four-component reaction, leading to the efficient synthesis of 1,2-dihydroisoquinolin-1-ylphosphonate. This multicatalytic synthesis approach underscores the compound's utility in complex organic transformations, enabling the creation of pharmacologically relevant structures with high efficiency (Haibo Zhou et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

1-bromo-2-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSRNZRYSLDCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507432 | |

| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-bromobenzylphosphonate | |

CAS RN |

63909-55-7 | |

| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)